MFCD18316101

Description

However, based on the structural framework of related compounds (e.g., CAS 1761-61-1, MDL MFCD00003330), it can be inferred that MFCD18316101 likely belongs to a class of halogenated aromatic derivatives. Such compounds are commonly used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Hypothetical Properties (Inferred):

Properties

IUPAC Name |

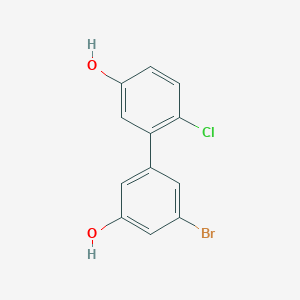

3-(3-bromo-5-hydroxyphenyl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2/c13-8-3-7(4-10(16)5-8)11-6-9(15)1-2-12(11)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXWDDYBOZGFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686423 | |

| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-05-7 | |

| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316101 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and compliant with regulations.

Chemical Reactions Analysis

Types of Reactions: MFCD18316101 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD18316101 has a wide range of applications in scientific research:

Chemistry: The compound is used as a reagent in organic synthesis, helping to create new molecules and study reaction mechanisms.

Biology: In biological research, this compound is used to investigate cellular processes and interactions, often serving as a probe or marker.

Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of MFCD18316101 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its therapeutic application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316101 (inferred data) with structurally related compounds from and hypothetical analogs. Key parameters include molecular properties, reactivity, and applications.

Key Findings:

Structural Similarities:

- This compound and CAS 1761-61-1 share identical molecular formulas (C₇H₅BrO₂), suggesting similar reactivity in halogenation and esterification reactions .

- Both compounds exhibit moderate solubility in polar solvents, making them suitable for solution-phase synthesis.

Divergence in Reactivity: Hypothetical Analog 1 (chlorinated derivative) shows reduced solubility (0.45 mg/ml) compared to brominated analogs, likely due to lower polarizability of the C-Cl bond .

Synthetic Efficiency:

- A-FGO-catalyzed methods (used for CAS 1761-61-1) achieve >98% yield under mild conditions, outperforming Pd-mediated or microwave-assisted routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.